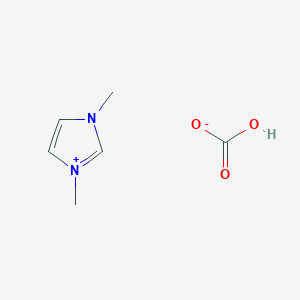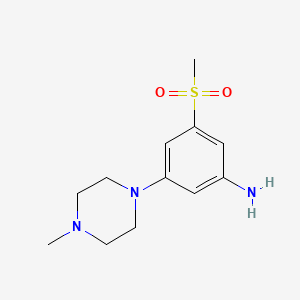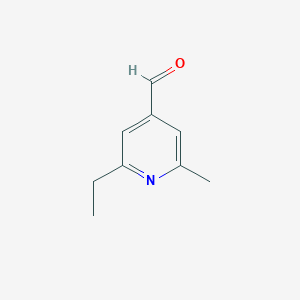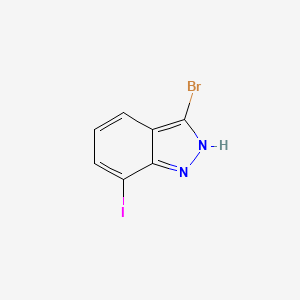
Ethyl 4-boronocinnamate
Übersicht
Beschreibung
Ethyl 4-boronocinnamate is a chemical compound with the molecular formula C11H13BO4 . It has an average mass of 220.029 Da and a monoisotopic mass of 220.090683 Da . It is also known by other names such as {4-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]phenyl}boronic acid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-boronocinnamate consists of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . The structure includes a boronic acid group attached to a phenyl ring, which is further connected to an ethoxy carbonyl group .Physical And Chemical Properties Analysis
Ethyl 4-boronocinnamate is a solid substance with a white color . It has a predicted boiling point of 402.8±47.0 °C and a predicted density of 1.18±0.1 g/cm3 . The melting point is between 130-134 °C . The pKa is predicted to be 8.01±0.10 .Wissenschaftliche Forschungsanwendungen
1. Ortho-Directed Electrophilic Boronation
The compound 4-Ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene, closely related to Ethyl 4-boronocinnamate, is produced through a reaction involving a benzyl ketone derivative. This compound has applications in the synthesis of other complex boron heterocycles, which are crucial in organometallic chemistry and potentially in the development of new materials and catalysts (Arcus, Main & Nicholson, 1993).
2. Analytical Method Development
In the field of forensic science, Ethyl glucuronide (EtG), a marker for assessment of alcohol consumption, has been studied extensively. Research in this area focuses on developing and optimizing sensitive analytical methods like LC-MS/MS for accurate detection, which is critical for legal and medical purposes. This research indirectly informs the development of similar analytical methods for compounds like Ethyl 4-boronocinnamate (Binz, Baumgartner & Kraemer, 2014).
3. Biomedical Applications of Boronic Acid Polymers
Boronic acid-containing polymers, to which Ethyl 4-boronocinnamate contributes, have shown promise in various biomedical applications. These include the treatment of diseases like HIV, obesity, diabetes, and cancer. The unique reactivity and responsive nature of these polymers open up new possibilities in drug delivery and targeted therapy (Cambre & Sumerlin, 2011).
4. Polymerization Catalysts
Group-4 boryl complexes, synthesized using compounds similar to Ethyl 4-boronocinnamate, have been studied for their potential as polymerization catalysts. These complexes have shown activity in polymerizing ethylene and hex-1-ene, indicating their potential use in industrial polymer production (Terabayashi, Kajiwara, Yamashita & Nozaki, 2009).
Safety and Hazards
Ethyl 4-boronocinnamate is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .
Eigenschaften
IUPAC Name |
[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8,14-15H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZUEJWYIMMSW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-boronocinnamate | |
CAS RN |
850568-49-9 | |
| Record name | 1-Ethyl (2E)-3-(4-boronophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(E-3-Ethoxy-3-oxo-1-propen-1-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(methylamino)oxy]Ethanamine](/img/structure/B3310193.png)
![6-Bromospiro[chroman-2,4'-piperidine]](/img/structure/B3310198.png)

![1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester](/img/structure/B3310228.png)

![2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B3310248.png)